

Toxicological Profile of 2,4-Dimethylbenzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dimethylbenzoic acid

Cat. No.: B146753

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: **2,4-Dimethylbenzoic acid** (CAS No. 611-01-8), a substituted aromatic carboxylic acid, is utilized in various industrial applications, including as an intermediate in the synthesis of pharmaceuticals and other organic compounds.^[1] A comprehensive understanding of its toxicological profile is essential for ensuring safe handling and for risk assessment in both occupational and environmental contexts. This technical guide provides an in-depth overview of the available toxicological data for **2,4-Dimethylbenzoic acid**, including quantitative data, experimental methodologies, and an exploration of its potential mechanisms of action.

Acute Toxicity

Oral Toxicity

Studies in rats have been conducted to determine the acute oral toxicity of **2,4-Dimethylbenzoic acid**. In one such study, the median lethal dose (LD50) was evaluated in Sprague Dawley rats. The study involved administering the test substance by gavage and observing the animals for 14 days.^[2] Clinical signs of toxicity and mortality were recorded to calculate the LD50 value.

Dermal and Respiratory Irritation

Safety Data Sheets (SDS) for **2,4-Dimethylbenzoic acid** consistently classify it as a skin and eye irritant, and it may cause respiratory irritation.^{[3][4][5]} However, in an acute dermal irritation study conducted in rabbits following OECD Guideline 404, a single 4-hour, semi-occluded

application of 0.5 mL of the test substance did not produce evidence of skin irritation or corrosion.[6][7][8][9] The skin irritation score was calculated as "0.00" in all tested animals.[6]

Genotoxicity

Currently, there is a lack of specific data from bacterial reverse mutation assays (Ames test) or in vitro mammalian chromosomal aberration tests for **2,4-Dimethylbenzoic acid**.[10][11][12] However, studies on the parent compound, benzoic acid, have shown that it can induce chromosomal aberrations and sister chromatid exchanges in human peripheral blood lymphocytes in vitro at concentrations of 200 and 500 µg/mL.[13] Benzoic acid did not, however, affect the replication and nuclear division indices.[13] It is important to note that these findings for benzoic acid may not be directly extrapolated to **2,4-Dimethylbenzoic acid**.

Repeated Dose Toxicity

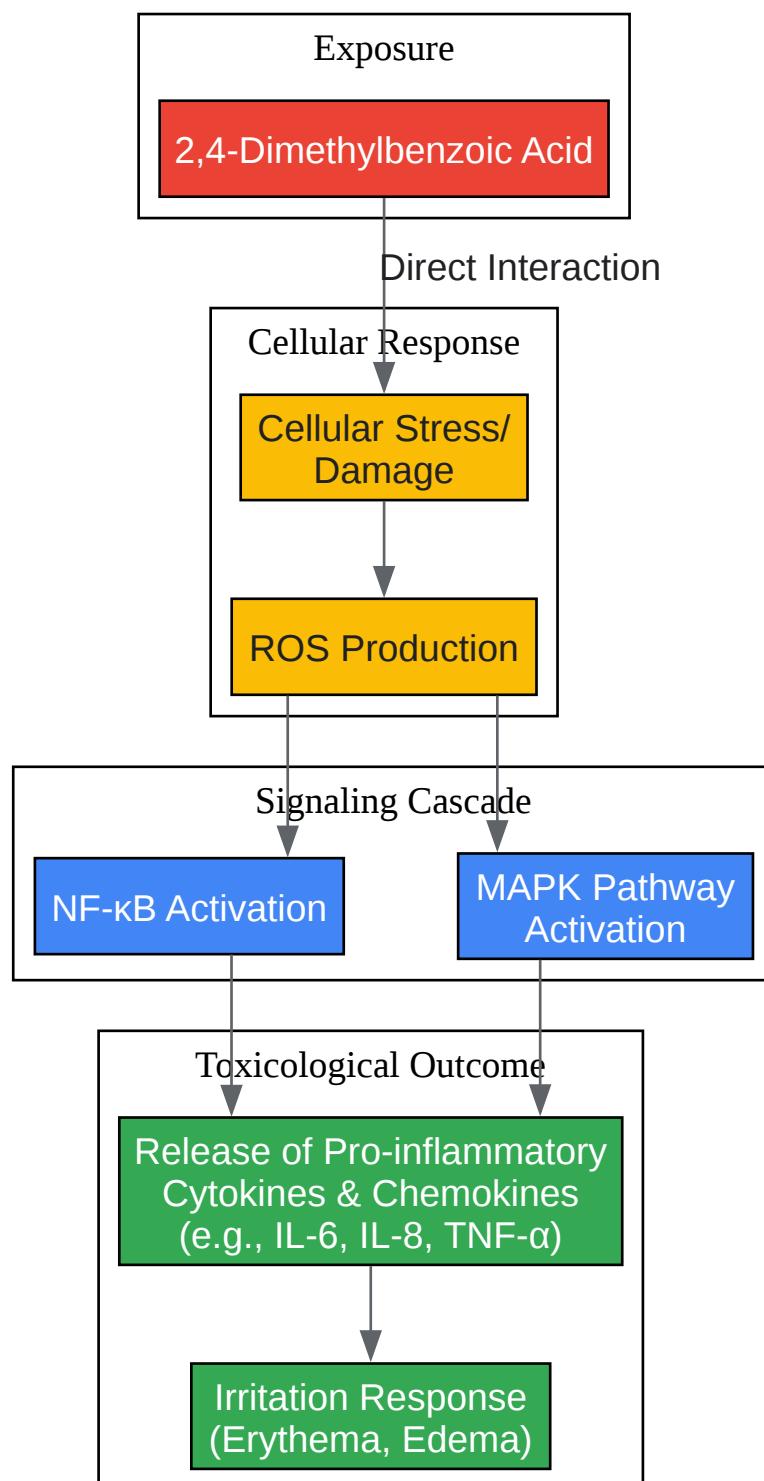
Specific repeated dose toxicity studies, such as a 28-day oral toxicity study (OECD 407), to determine a No-Observed-Adverse-Effect Level (NOAEL) for **2,4-Dimethylbenzoic acid** have not been identified in the public domain. Such studies are crucial for characterizing the potential health hazards from repeated exposure.[11][14][15]

Reproductive and Developmental Toxicity

There is a lack of available data from reproductive and developmental toxicity screening tests (e.g., OECD Guideline 421) for **2,4-Dimethylbenzoic acid**.[15][16][17][18][19][20] Therefore, its potential to affect male and female reproductive performance and offspring development remains uncharacterized.

Carcinogenicity

Long-term carcinogenicity bioassays in animals have not been identified for **2,4-Dimethylbenzoic acid**.[21][22]


Mechanistic Insights and Signaling Pathways

Detailed studies elucidating the specific signaling pathways involved in the toxicity of **2,4-Dimethylbenzoic acid** are not currently available. However, based on the known effects of similar compounds and general mechanisms of cellular toxicity, potential pathways can be

hypothesized. Aromatic carboxylic acids can potentially induce oxidative stress and inflammatory responses.[22][23][24][25]

Hypothetical Signaling Pathway for Irritation:

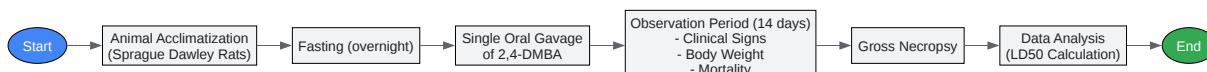
Exposure to an irritant like **2,4-Dimethylbenzoic acid** on epithelial tissues (skin, eyes, respiratory tract) could trigger a localized inflammatory response. This may involve the activation of sensory neurons and the release of pro-inflammatory mediators.

[Click to download full resolution via product page](#)

Hypothetical signaling cascade for irritation induced by **2,4-Dimethylbenzoic Acid**.

Data Summary

Table 1: Acute Toxicity Data for 2,4-Dimethylbenzoic Acid

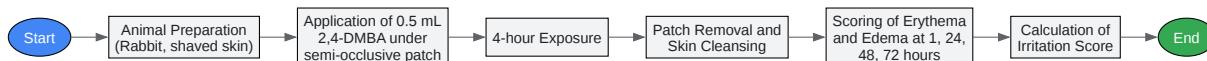

Test	Species	Route	Endpoint	Value	Reference
Acute Oral Toxicity	Rat (Sprague Dawley)	Oral (gavage)	LD50	> 2000 mg/kg bw	

| Acute Dermal Irritation | Rabbit | Dermal | Irritation Score | 0.00 (No irritation) | [6] |

Experimental Protocols

Acute Oral Toxicity (Based on OECD Guideline 423)

An acute oral toxicity study is performed to determine the median lethal dose (LD50). The test substance is administered by gavage to fasted rats. The animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded at specified intervals. At the end of the observation period, a gross necropsy is performed on all surviving animals.



[Click to download full resolution via product page](#)

Workflow for an acute oral toxicity study.

Acute Dermal Irritation (Based on OECD Guideline 404)

The potential for dermal irritation is assessed by applying the test substance to the shaved skin of rabbits. A semi-occlusive patch is used to cover the application site for a 4-hour exposure period. The skin is then observed for signs of erythema and edema at specified time points (e.g., 1, 24, 48, and 72 hours) after patch removal. The severity of the skin reactions is scored according to a standardized grading system.[6]

[Click to download full resolution via product page](#)

Workflow for an acute dermal irritation study.

Conclusion and Future Directions

The available data on the toxicological profile of **2,4-Dimethylbenzoic acid** is limited. While it is classified as harmful if swallowed and an irritant, the single available dermal irritation study did not show this effect. There is a significant data gap regarding its genotoxic, reproductive, and carcinogenic potential. Furthermore, the underlying mechanisms of its toxicity remain to be elucidated. Further research, including standard guideline studies and mechanistic investigations, is crucial to fully characterize the toxicological profile of **2,4-Dimethylbenzoic acid** and to ensure its safe use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. Comparative subchronic and chronic dietary toxicity studies on 2,4-dichlorophenoxyacetic acid, amine, and ester in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Registration Dossier - ECHA [echa.europa.eu]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. Bacterial mutagenicity test data: collection by the task force of the Japan pharmaceutical manufacturers association - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2,4-Dimethylbenzoic acid | C9H10O2 | CID 11897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2-(2,4-Dimethylbenzoyl)benzoic acid | C16H14O3 | CID 246609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents | FDA [fda.gov]
- 16. tcichemicals.com [tcichemicals.com]
- 17. Assessing the Combined Toxicity of BMAA and Its Isomers 2,4-DAB and AEG In Vitro Using Human Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The micronucleus assay in mammalian cells in vitro to assess health benefits of various phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Developmental & Reproductive Toxicity (DART) Reports [ntp.niehs.nih.gov]
- 20. fda.gov [fda.gov]
- 21. 2,4-Dimethylbenzoic acid CAS#: 611-01-8 [m.chemicalbook.com]
- 22. researchgate.net [researchgate.net]
- 23. Dimethylbenz[alpha]anthracene induces oxidative stress and reduces the binding capacity of the mitochondrial 18-kDa translocator protein in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Exploring the Interplay of Antioxidants, Inflammation, and Oxidative Stress: Mechanisms, Therapeutic Potential, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxicological Profile of 2,4-Dimethylbenzoic Acid: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146753#toxicological-profile-of-2-4-dimethylbenzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com